5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of an amino group and a chlorophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1H-pyrazole in the presence of a base, followed by cyclization with formamide under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase-related pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and has potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H8ClN5O |
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Molecular Weight |
261.67 g/mol |
IUPAC Name |
5-amino-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8ClN5O/c12-8-3-1-2-4-9(8)17-10-7(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 |
InChI Key |
WRICBQYABDUTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl |
Origin of Product |
United States |
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